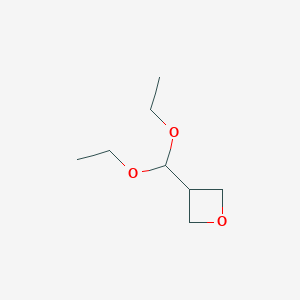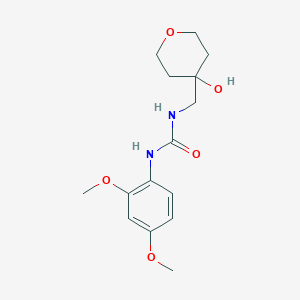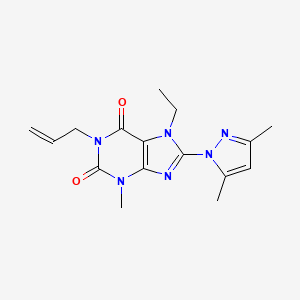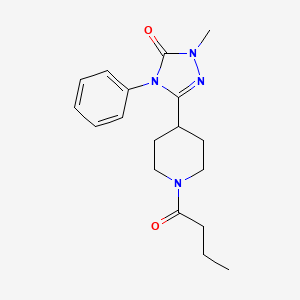
3-Diethoxymethyl-oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethoxymethyl-oxetane is a chemical compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 . The compound is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
The synthesis of oxetanes, including 3-Diethoxymethyl-oxetane, often involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150°C . Another method involves the Paternò-Büchi reaction of N-acyl enamines . The synthesis of oxetanes can also be achieved through the intramolecular O-vinylation of γ-bromohomoallylic alcohols .Molecular Structure Analysis
The InChI code for 3-Diethoxymethyl-oxetane is 1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Oxetanes, including 3-Diethoxymethyl-oxetane, can undergo various chemical reactions. For instance, they can be formed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Physical And Chemical Properties Analysis
3-Diethoxymethyl-oxetane is a liquid at room temperature . It has a molecular weight of 160.21 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Medicinal Compounds
3-Diethoxymethyl-oxetane is utilized in the synthesis of various medicinal compounds due to its stability and reactivity. The oxetane ring is a key feature in several drugs, including Taxol and Taxotere, which are used in chemotherapy . The ring’s ability to act as a hydrogen bond acceptor makes it valuable in enhancing the drug’s efficacy and pharmacokinetics.
Kinase Inhibitor Development
The oxetane ring, particularly in structures like 3-Diethoxymethyl-oxetane, is explored for its potential in kinase inhibitor development. Kinase inhibitors are crucial in treating diseases by modulating enzyme activity. The oxetane’s high polarity and hydrogen bond-accepting capabilities make it a promising candidate for creating new inhibitors .
Advanced Material Synthesis
Oxetanes, including 3-Diethoxymethyl-oxetane, are used in the development of advanced materials. Their incorporation into polymers can lead to materials with unique properties, such as enhanced durability or specialized adhesive qualities . This application is significant in industries ranging from electronics to aerospace.
Chemical Space Exploration
Researchers utilize 3-Diethoxymethyl-oxetane to explore chemical space for new compounds with potential applications in various fields. Its unique structure allows for the creation of novel molecules that can be further tested for desirable properties . This exploration is fundamental in discovering new drugs and materials.
Ring-Opening Polymerization
3-Diethoxymethyl-oxetane can undergo ring-opening polymerization, leading to the formation of polyoxetanes with diverse applications. These polymers can be tailored for specific uses, such as biodegradable plastics or responsive materials that change properties in different environments .
Structural Motif in Drug Design
The oxetane ring is increasingly being recognized as a valuable structural motif in drug design. Its presence in a compound can significantly affect the molecule’s three-dimensional shape and, consequently, its interaction with biological targets. This makes 3-Diethoxymethyl-oxetane a compound of interest in the design of new drugs with improved selectivity and potency .
Future Directions
Oxetanes, including 3-Diethoxymethyl-oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .
properties
IUPAC Name |
3-(diethoxymethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLQYQVEMOCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1COC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxymethyl)oxetane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)
![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)

![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)
![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)
![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)

